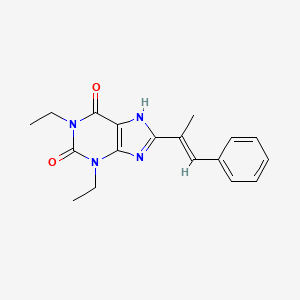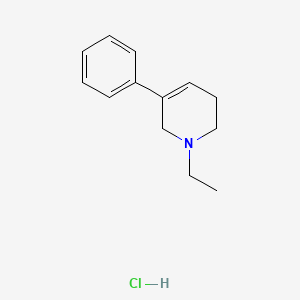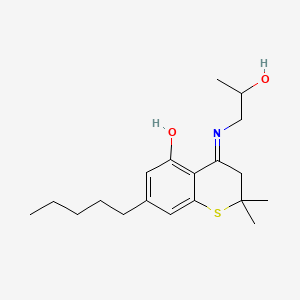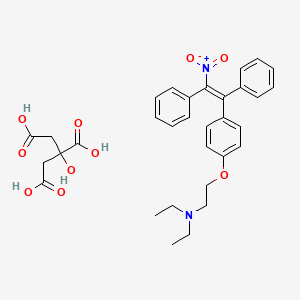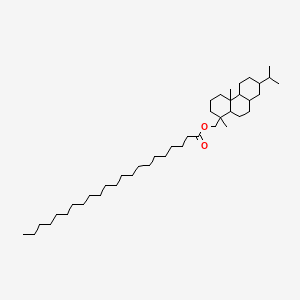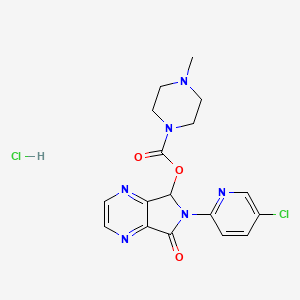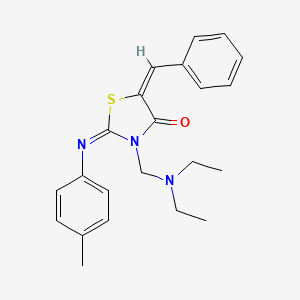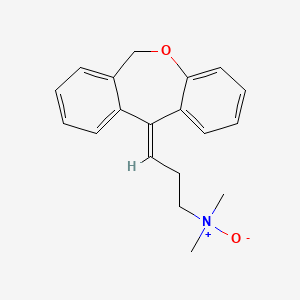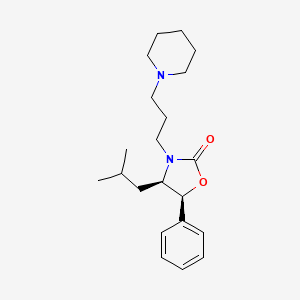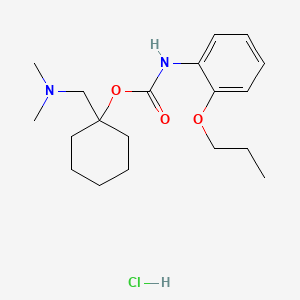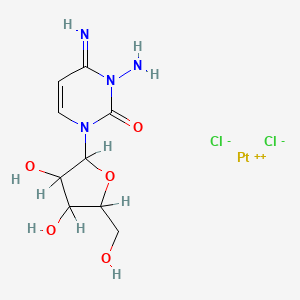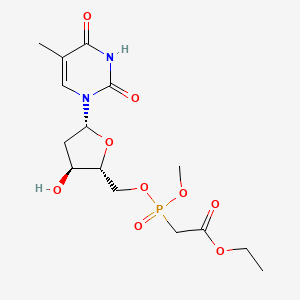
(((1-(2,4-Dioxo-5-methyl-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinyl)acetic acid ethyl ester oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(((1-(2,4-Dioxo-5-methyl-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinyl)acetic acid ethyl ester oxide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine This compound features a unique structure that includes a tetrahydropyrimidinyl group, a deoxy-pentofuranosyl moiety, and a phosphinyl acetic acid ethyl ester oxide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(((1-(2,4-Dioxo-5-methyl-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinyl)acetic acid ethyl ester oxide” involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydropyrimidinyl Group: This can be achieved through a cyclization reaction involving a suitable amine and a diketone under acidic conditions.
Attachment of the Deoxy-Pentofuranosyl Moiety: This step typically involves glycosylation reactions where the sugar moiety is attached to the tetrahydropyrimidinyl group using a glycosyl donor and a suitable catalyst.
Introduction of the Phosphinyl Acetic Acid Ethyl Ester Oxide Group: This can be accomplished through a phosphorylation reaction, where a phosphinylating agent reacts with the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphinyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and phosphinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted esters and phosphinyl derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. The phosphinyl group can act as a ligand, binding to metal ions and affecting their catalytic properties. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (((1-(2,4-Dioxo-5-methyl-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinyl)acetic acid methyl ester oxide
- (((1-(2,4-Dioxo-5-methyl-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinyl)acetic acid propyl ester oxide
Uniqueness
The ethyl ester oxide variant of this compound may exhibit different solubility, reactivity, and biological activity compared to its methyl and propyl counterparts. These differences can be attributed to the varying alkyl chain lengths, which can influence the compound’s overall properties and interactions.
Propriétés
Numéro CAS |
115365-19-0 |
|---|---|
Formule moléculaire |
C15H23N2O9P |
Poids moléculaire |
406.32 g/mol |
Nom IUPAC |
ethyl 2-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methoxyphosphoryl]acetate |
InChI |
InChI=1S/C15H23N2O9P/c1-4-24-13(19)8-27(22,23-3)25-7-11-10(18)5-12(26-11)17-6-9(2)14(20)16-15(17)21/h6,10-12,18H,4-5,7-8H2,1-3H3,(H,16,20,21)/t10-,11+,12+,27?/m0/s1 |
Clé InChI |
TWNCWXXDFUWGKI-AXNJWONOSA-N |
SMILES isomérique |
CCOC(=O)CP(=O)(OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O |
SMILES canonique |
CCOC(=O)CP(=O)(OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


